REACTION_CXSMILES
|
Br[C:2]1[N:3]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1.C([Mg]Cl)(C)C.CN([CH:27]=[O:28])C>C1COCC1>[CH:27]([C:2]1[N:3]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[CH:4]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:6]=1)=[O:28]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1N(C=C(N1)C(=O)OC)COCC[Si](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.29 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at −40° C. under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to RT
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h at RT
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous solution of NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The crude was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(=O)C=1N(C=C(N1)C(=O)OC)COCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |